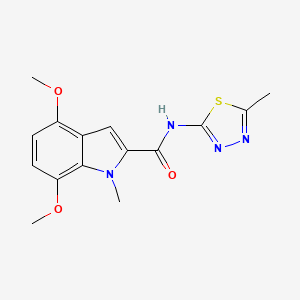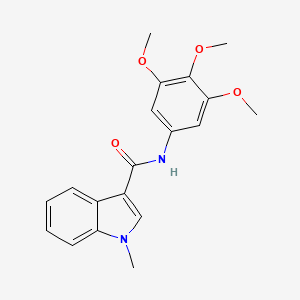
(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Indole Derivative: Starting with the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.
Benzylation: Introduction of the benzyl group to the indole nitrogen.
Formation of the Benzofuran Derivative: Synthesis of the benzofuran ring, which may involve cyclization reactions.
Coupling Reactions: Coupling of the indole and benzofuran derivatives through amide bond formation.
Final Modifications: Introduction of the dimethoxy and methyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Scalability: Adjusting reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Probes: Used to study biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Used in imaging and diagnostic techniques.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Ion Channel Blockade: Blocking ion channels to alter cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: can be compared with other indole or benzofuran derivatives.
Indole Derivatives: Compounds like tryptamines or indole-3-carbinol.
Benzofuran Derivatives: Compounds like psoralen or amiodarone.
Uniqueness
Structural Complexity: The combination of indole and benzofuran rings with additional functional groups makes it unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Properties
Molecular Formula |
C33H34N2O5 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(E)-N-(1-benzylindol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C33H34N2O5/c1-21(13-15-25-31(38-3)22(2)26-20-40-33(37)30(26)32(25)39-4)14-16-29(36)34-27-11-8-12-28-24(27)17-18-35(28)19-23-9-6-5-7-10-23/h5-13,17-18H,14-16,19-20H2,1-4H3,(H,34,36)/b21-13+ |
InChI Key |
UUWONBSVUNCOII-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10999001.png)
![Methyl (1-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperidin-4-yl)acetate](/img/structure/B10999002.png)
![N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10999012.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B10999025.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999035.png)

![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B10999038.png)
![N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)glycylglycine](/img/structure/B10999044.png)


![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10999063.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10999064.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10999065.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10999070.png)
